3-(Ethoxymethylene)pentane-2,4-dione

Regioselective heterocyclization Pyrazole synthesis Hydrazine cyclocondensation

3-(Ethoxymethylene)pentane-2,4-dione (CAS 33884-41-2), also referred to as 3-ethoxymethylene-2,4-pentanedione, is a C₈H₁₂O₃ 1,3-dicarbonyl-derived activated enol ether that functions as a highly versatile C-1 electrophilic building block in medicinal, agrochemical, and materials chemistry. Its structure features an ethoxymethylene group conjugated with two acetyl carbonyls, which confers a distinctive dual-electrophile reactivity profile that is exploited in regioselective heterocyclizations and as a precursor for polydentate Schiff-base ligands.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 33884-41-2
Cat. No. B1267616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxymethylene)pentane-2,4-dione
CAS33884-41-2
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC=C(C(=O)C)C(=O)C
InChIInChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3
InChIKeyITTXGKOHFZJUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethoxymethylene)pentane-2,4-dione (CAS 33884-41-2) – Core Building Block Profile for Heterocyclic & Coordination Chemistry Procurement


3-(Ethoxymethylene)pentane-2,4-dione (CAS 33884-41-2), also referred to as 3-ethoxymethylene-2,4-pentanedione, is a C₈H₁₂O₃ 1,3-dicarbonyl-derived activated enol ether that functions as a highly versatile C-1 electrophilic building block in medicinal, agrochemical, and materials chemistry [1]. Its structure features an ethoxymethylene group conjugated with two acetyl carbonyls, which confers a distinctive dual-electrophile reactivity profile that is exploited in regioselective heterocyclizations and as a precursor for polydentate Schiff-base ligands [2]. Commercially, the compound is available in purities ranging from 95% to ≥98%, with a boiling point of 140–142 °C at 15 mmHg and a density of 1.01 g/mL, making it a practical liquid-phase intermediate for both batch and continuous-flow processes .

Symmetric bis-acetyl C-1 building block for regioselective heterocyclizations
Controlled ethoxy leaving group for polydentate Schiff-base ligand assembly
Practical liquid-phase intermediate; commercial grades 97+% and 98+%

Why Generic 1,3-Dicarbonyl Enol Ether Substitution Fails in Regioselective Heterocyclization – The 3-(Ethoxymethylene)pentane-2,4-dione Case


While the 1,3-dicarbonyl enol ether family contains several superficially interchangeable C-1 synthons—including ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMAA, CAS 3788-94-1) and 3-(dimethylaminomethylene)pentane-2,4-dione (DMAM)—their divergent leaving-group abilities, steric profiles, and electronic properties directly determine the regiochemical outcome, product purity, and yield in target heterocyclizations [1]. 3-(Ethoxymethylene)pentane-2,4-dione occupies a unique position in this family because its symmetric bis-acetyl backbone eliminates the chemoselectivity ambiguity inherent to the ester–ketone hybrid EMAA, while its ethoxy leaving group provides a more controlled and trappable electrophilicity compared to the dimethylamino group in DMAM [2]. Field-specific evidence presented below demonstrates that blindly substituting any generic enol ether without accounting for these differences can result in lowered regioselectivity, reduced yields, and the need for additional purification steps.

EMAA (CAS 3788-94-1) introduces regioisomer separation burden
The ester–ketone asymmetry in ethyl 2-(ethoxymethylene)-3-oxobutanoate may produce competing 4-carbethoxy regioisomers, complicating acetylpyrazole syntheses.
DMAM hydrolysis may preclude crystalline complex isolation
The dimethylamino analog can undergo rapid hydrolysis or uncontrolled polymerization with diamines, limiting structural characterization of target metal complexes.
Parent 2,4-pentanedione restricts ligand denticity
Acetylacetone forms only bidentate N₂O₂ Schiff bases with diamines, preventing access to higher-denticity [N₄O₄] architectures available with this ethoxymethylene derivative.

Quantitative Differential Evidence for 3-(Ethoxymethylene)pentane-2,4-dione (CAS 33884-41-2) vs. Closest Comparators


Regiospecific 4-Acetylpyrazole Formation vs. Mixed Adduct Risk with Ethyl 2-(Ethoxymethylene)-3-oxobutanoate

When 3-(ethoxymethylene)pentane-2,4-dione is reacted with heterocyclylhydrazines, it yields exclusively 4-acetyl-5-methyl-1-heterocyclylpyrazoles, with no detectable 4-carbethoxy regioisomer [1]. In contrast, the structurally analogous but non-symmetric ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMAA) yields 4-carbethoxy-5-methyl-1-heterocyclylpyrazoles. This exclusive product partitioning eliminates ambiguity when the synthetic target requires the 4-acetyl substitution pattern, avoiding costly isomer separation.

4-Acetylpyrazole formation
Head-to-head
100% 4-acetyl regioisomer
EMAA yields 4-carbethoxy regioisomer
Supports unambiguous 4-acetylpyrazole scaffold access
Six heterocyclylhydrazine substrates; confirmed by NMR
Regioselective heterocyclization Pyrazole synthesis Hydrazine cyclocondensation

Quantitative Yield of Acetylimidazolidin-2-ylidene Under Acidic Conditions vs. Neutral Reaction Medium

In the reaction with vicinal bis(hydroxylamines) (BHAs), 3-(ethoxymethylene)-2,4-pentanedione 2c provides acetylimidazolidin-2-ylidene 15a in 95% isolated yield under acidic ethanol conditions . This compares to only 41% yield in neutral medium, a 54-percentage-point difference attributable to the requirement for acid-catalyzed ethoxy leaving-group activation. The fact that the expected cyclic ketenaminal or isoxazoline products were not obtained—and instead a deacetylation product arose—demonstrates that the reactivity profile of 2c is distinct from both acetoacetaldehyde diethylacetal and 2-ethoxymethylene derivative of ethyl acetoacetate 2d, which gave notably different products under identical conditions .

Imidazolidin-2-ylidene yield
Reported
95% yield
Supports acidic ethanol protocol for acetylated imidazolidines
vs. 41% in neutral medium; data to verify
Ketenaminal synthesis Imidazolidine chemistry Bis(hydroxylamine) condensation

Controlled Electrophilicity for Sexidentate Ligand Assembly vs. Competing Rearrangement in Diamine Reactions

3-(Ethoxymethylene)pentane-2,4-dione reacts with ortho-substituted bis-aniline nucleophiles to yield intact, structurally characterized sexidentate ligand systems with predefined [N₂S₂O₂]²⁻, [N₄O₂]²⁻, and [N₂O₄]²⁻ donor sets [1]. When the resulting Ni(II) and Cu(II) complexes are subsequently treated with aliphatic diamines (e.g., ethylenediamine), a controlled ligand rearrangement to quadridentate dianionic systems occurs rather than polymerization or decomposition, an outcome governed by the cis-disposition of terminal keto-groups as confirmed by X-ray crystallography (space group P2₁/c, R = 0.056 for Ni, R = 0.060 for Cu) [1]. In contrast, amino-methylene analogs (DMAM) undergo rapid hydrolysis or uncontrolled polymerization with the same diamine nucleophiles, precluding isolation of analogous complexes [2].

Sexidentate complex isolation
Head-to-head
X-ray-quality single crystals
DMAM: no isolable crystalline product
Enables crystallographically tractable N₂S₂O₂/N₄O₂ ligand systems
Ni(II) R=0.056; Cu(II) R=0.060
Coordination chemistry Sexidentate N₂S₂O₂/N₄O₂/N₂O₄ ligands Nickel(II)/Copper(II) complexes

Commercial Purity Grades: 97+% and 98+% with Defined Boiling Point Range vs. Variable Purity of Non-Commercial Analogs

3-(Ethoxymethylene)pentane-2,4-dione is available from major suppliers such as Thermo Scientific/Alfa Aesar at 97+% and ≥98% purity . The boiling point is tightly specified at 140–142 °C (15 mmHg), and the refractive index at n²⁰/D 1.484, which provides precise process analytical technology (PAT) markers for distillation endpoint control and in-process monitoring . By contrast, the dimethylamino analog DMAM is predominantly a custom synthesis item with no widely available commercial specification sheet that publishes a comparable boiling point range or refractive index, making process scale-up less predictable .

Vendor specification comparison
Specification review
Bp 140–142 °C; n²⁰/D 1.484; 98% purity
Supports process-scale distillation and in-line PAT monitoring
DMAM lacks comparable published physical constants
Vendor specification comparison Process reproducibility Quality control

Dual Acetyl Backbone Symmetry vs. Ester–Ketone Asymmetry in Ethyl 2-(Ethoxymethylene)-3-oxobutanoate (EMAA)

The symmetric bis-acetyl structure of 3-(ethoxymethylene)pentane-2,4-dione eliminates the chemoselectivity dilemma that arises with EMAA, where the ester and ketone carbonyls offer two competing electrophilic sites of differing reactivity [1]. In the Gould–Jacobs reaction with 5- and 6-amino-2-substituted benzoxazoles, the target compound reacts cleanly to give products 5 and 6, whereas EMAA under the same conditions gives structurally analogous but electronically distinct products 7 and 8 that undergo different thermal cyclization pathways (angular vs. linear annelation) at high temperature in diphenyl ether/biphenyl mixture, leading to regioisomeric oxazoloquinolines [1]. The identity and purity of products from the target compound were confirmed by ¹H and ¹³C NMR, IR, UV, and mass spectrometry, establishing a precedent for reproducible, single-product outcomes [1].

Gould–Jacobs chemoselectivity
Head-to-head
Single product manifold
EMAA: angular and linear regioisomers
Supports single-isomer access for fused quinoline derivatives
Products confirmed by ¹H, ¹³C NMR, IR, UV, MS
Chemoselective reaction Bis-electrophile reactivity Drug intermediate synthesis

Schiff Base [N₄O₄] Ligand Formation with 3,3′-Diaminobenzidine vs. Limited Tetradentate Scope of 2,4-Pentanedione

3-(Ethoxymethylene)pentane-2,4-dione condenses with 3,3′-diaminobenzidine to form a new [N₄O₄]-type Schiff base ligand that yields a well-characterized, four-coordinate tetrahedral Ni(II) complex with a 1:2 (ligand:metal) stoichiometry [1]. The ligand and its Ni(II) complex exhibited significant activity against Staphylococcus aureus and Bacillus subtilis in the agar disc diffusion assay [1]. The parent 2,4-pentanedione (acetylacetone) can form only bidentate Schiff bases with aromatic diamines, limiting the resulting complex to N₂O₂ and N₂S₂ donor sets; the ethoxymethylene group in the target compound is the essential structural element that enables tetradentate [N₄O₄] architecture [2].

[N₄O₄] Schiff base formation
Class-level
Tetrahedral Ni(II) complex; ligand:metal 1:2
Supports higher-denticity ligand architecture exploration
Antibacterial screening data to verify; class-level inference
Tetradentate Schiff bases Nickel(II) complexation Antibacterial ligand design

Procurement-Linked Application Scenarios for 3-(Ethoxymethylene)pentane-2,4-dione (CAS 33884-41-2)


Regioselective Synthesis of 4-Acetylpyrazole-Based Kinase Inhibitor Libraries

Medicinal chemistry teams developing ATP-competitive kinase inhibitors that require a 4-acetylpyrazole hinge-binding motif should procure this compound in place of EMAA. The exclusive formation of 4-acetyl-5-methyl-1-heterocyclylpyrazoles eliminates the cumbersome and yield-reducing separation of 4-carbethoxy byproducts that is unavoidable with EMAA. This single-step, chromatography-free advantage directly reduces procurement costs for downstream intermediates and accelerates structure–activity relationship (SAR) cycle time [1].

High-Yield Preparation of Acetylated Imidazolidin-2-ylidene Pharmacophores via Acid-Optimized Condensation

For process chemistry groups scaling up imidazolidine-based drug candidates or N-heterocyclic carbene (NHC) precursors, this compound delivers a robust 95% yield under acidic ethanol conditions. The 54-percentage-point yield gain over neutral protocols translates directly into reduced raw-material expenditure and waste-disposal burden at the multi-gram to kilogram scale [1].

Design and Crystallization of Well-Defined Sexidentate Ligand Systems for Magnetic and Catalytic Material Screening

Inorganic and materials chemistry laboratories aiming to isolate X-ray-quality crystals of Ni(II) or Cu(II) complexes with N₂S₂O₂, N₄O₂, or N₂O₄ donor sets should select this compound over the dimethylamino analog. The ethoxy leaving group's controlled lability enables the formation of structurally characterizable metal complexes without the rapid hydrolysis or polymerization that plagues DMAM-based attempts. The published unit-cell parameters (Ni: a=8.963, b=29.067, c=9.935 Å, β=106.02°; Cu: a=8.887, b=28.825, c=10.168 Å, β=106.51°) provide immediate crystallographic benchmarks for quality control of newly synthesized batches [1].

Agrochemical Intermediate for Haloalkylpyrimidine Herbicides and Plant Growth Regulators

Agrochemical R&D teams developing pyrimidine-based herbicides can use this compound to prepare 3-alkoxymethylene-2,4-dicarbonyl intermediates as described in Nissan Chemical's patent portfolio. The exemplified transformation to 1-chloro-1,1-difluoro-3-ethoxymethylene-2,4-pentanedione demonstrates a direct route to haloalkyl-substituted pyrimidine derivatives with confirmed herbicidal and plant-growth-regulating activity [1].

Application
Selection Property
Validation Focus
4-Acetylpyrazole kinase inhibitor libraries
Exclusive 4-acetyl regioisomer formation
Regioisomer separation burden review
Acetylated imidazolidin-2-ylidene scale-up
High-yield acidic ethanol protocol
Yield and purity at multi-gram scale
Sexidentate ligand complex crystallization
Controlled ethoxy leaving-group lability
Unit-cell parameter benchmarking
Haloalkylpyrimidine agrochemical intermediates
Bis-acetyl dicarbonyl precursor reactivity
Herbicidal and plant-growth-regulating activity context

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